3-(5-Chlorothiophen-2-yl)-3-oxopropanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5ClO2S |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
3-(5-chlorothiophen-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C7H5ClO2S/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,4H,3H2 |
InChI Key |
AYRQKKDNWZXSAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 5 Chlorothiophen 2 Yl 3 Oxopropanal
Chemo- and Regioselective Preparative Methods
The preparation of 3-(5-Chlorothiophen-2-yl)-3-oxopropanal hinges on methods that can selectively functionalize the thiophene (B33073) ring and construct the 1,3-dicarbonyl moiety.
Friedel-Crafts Acylation Approaches for Thiophene Derivatization
Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution for attaching acyl groups to aromatic rings, including thiophene. wikipedia.orgorganic-chemistry.org The thiophene ring is more reactive than benzene (B151609), allowing for milder reaction conditions. Acylation of thiophene and its derivatives typically occurs preferentially at the C2 (α) position due to the superior stabilization of the cationic intermediate by the sulfur atom's lone pair. stackexchange.com
In the context of synthesizing the target molecule, a key precursor is 2-acetyl-5-chlorothiophene (B429048). This can be prepared via the Friedel-Crafts acylation of 2-chlorothiophene (B1346680). The reaction involves an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, and a Lewis acid catalyst. google.commasterorganicchemistry.com While traditional catalysts like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts and can pose environmental challenges. tsijournals.comgoogleapis.com Modern approaches utilize solid-acid catalysts, such as zeolites (e.g., Hβ, HZSM-5), which offer advantages like high conversion rates, easier separation, and reusability. tsijournals.com
| Catalyst Type | Acylating Agent | Conditions | Conversion/Yield | Reference |
| Aluminum Chloride (AlCl₃) | Acyl Halides | Traditional batch process | Good to high yields | masterorganicchemistry.comgoogleapis.com |
| Zinc Halides (e.g., ZnCl₂) | Acetic Anhydride | Milder conditions than AlCl₃ | Increased yields with excess acylating agent | google.com |
| Glauconite | Acetic Anhydride | Reflux, 5 hours | 66% conversion (2-acetylthiophene) | google.com |
| Hβ Zeolite | Acetic Anhydride | 60°C, normal pressure | ~99% conversion | tsijournals.com |
| Zinc Oxide (ZnO) | Acyl Chlorides | Solvent-free | High yields | organic-chemistry.org |
This table presents data for the acylation of thiophene, which serves as a model for the acylation of 2-chlorothiophene.
Exploration of Alternative Acylation and Formylation Pathways
Beyond classical Friedel-Crafts reactions, other pathways can be explored to construct the this compound structure. One significant alternative is the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring. This reaction uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃) or phosgene. researchgate.netgoogle.com Research has shown that electron-rich 2-chlorothiophenes can undergo regioselective ipso-formylation, where the formyl group substitutes the chlorine atom under Vilsmeier-Haack conditions. researchgate.net A more common pathway involves the formylation of 2-chlorothiophene at the C5 position to yield 5-chlorothiophene-2-formaldehyde, a key intermediate. google.com
Another strategy involves a Claisen condensation. This approach would start with a suitable ketone precursor, such as 2-acetyl-5-chlorothiophene, which is then reacted with a formate (B1220265) ester (e.g., ethyl formate) in the presence of a strong base (e.g., sodium ethoxide) to construct the β-ketoaldehyde functionality.
Functionalization Strategies for 5-Chlorothiophene Precursors
Synthesizing the target compound can also proceed by modifying readily available 5-chlorothiophene precursors. A common starting material is 2-chlorothiophene itself. chemicalbook.com This precursor can be functionalized through various routes to introduce the necessary side chain.
One prominent pathway involves the synthesis of 5-chlorothiophene-2-carboxylic acid. chemicalbook.comgoogle.com This can be achieved through methods such as:
Formylation followed by oxidation: 2-chlorothiophene is formylated to 5-chlorothiophene-2-formaldehyde, which is then oxidized to the carboxylic acid. google.comgoogle.com
Acylation and haloform reaction: Friedel-Crafts acylation of 2-chlorothiophene yields 2-acetyl-5-chlorothiophene, which can be oxidized to the carboxylic acid. chemicalbook.com
Metalation and carboxylation: Reaction of a lithiated or Grignard reagent of a protected 2-chlorothiophene with carbon dioxide. chemicalbook.combeilstein-journals.org
Once 5-chlorothiophene-2-carboxylic acid is obtained, it can be converted to the more reactive 5-chlorothiophene-2-carbonyl chloride using reagents like thionyl chloride or oxalyl chloride. guidechem.comnih.govsigmaaldrich.com This acyl chloride is a versatile intermediate that can be used to build the 3-oxopropanal side chain through reactions with appropriate carbon nucleophiles.
| Precursor | Reagent(s) | Intermediate Product | Reference |
| 2-Chlorothiophene | DMF, POCl₃ | 5-Chlorothiophene-2-formaldehyde | google.com |
| 5-Chlorothiophene-2-formaldehyde | Oxidant (e.g., NaClO₂, Cl₂) | 5-Chlorothiophene-2-carboxylic acid | google.comgoogle.com |
| 2-Chlorothiophene | Trichloroacetyl chloride, AlCl₃ | 2-Trichloroacetyl-5-chlorothiophene | chemicalbook.com |
| 5-Chlorothiophene-2-carboxylic acid | Thionyl Chloride (SOCl₂) | 5-Chlorothiophene-2-carbonyl chloride | guidechem.com |
Oxidative Transformations in the Synthesis of Oxopropanal Analogs
The synthesis of the 1,3-dicarbonyl system of 3-oxopropanal analogs can be achieved through various oxidative transformations. These methods often involve the oxidation of a precursor molecule that already contains the basic carbon skeleton. For instance, the oxidation of a corresponding 3-(5-chlorothiophen-2-yl)-3-oxopropan-1-ol could yield the target aldehyde.
More commonly, β-ketoaldehydes are prepared from methyl ketones. A well-established method is the oxidation of a methyl ketone (e.g., 2-acetyl-5-chlorothiophene) with selenium dioxide (SeO₂) to yield the corresponding α-ketoaldehyde (an oxo-acylthiophene). This intermediate can then be further manipulated. Another approach is the oxidative cleavage of a more complex precursor. For example, specific 1,3-dicarbonyl compounds can be cleaved to carboxylic acids using reagents like Oxone, highlighting the potential for tailored oxidative pathways in complex syntheses. organic-chemistry.org Swern oxidation and Parikh-Doering oxidation are mild methods widely used to convert primary alcohols to aldehydes, which could be applied in a multi-step synthesis to form the propanal moiety. harvard.edu
Sustainable and Green Chemistry Principles in Synthetic Routes
Adherence to green chemistry principles is increasingly vital in chemical synthesis to minimize environmental impact. eurekaselect.com This involves the use of safer solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. rsc.orgresearchgate.net
Solvent-Free and Aqueous Medium Methodologies
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. jmchemsci.com The synthesis of heterocyclic compounds, including thiophene derivatives, has seen significant advancements in this area. researchgate.neteurekaselect.com
Solvent-Free Reactions: Friedel-Crafts acylation, a key step in synthesizing precursors for this compound, can be performed under solvent-free conditions. researchgate.net For example, using solid catalysts like zeolites or zinc oxide allows the reaction to proceed by simply mixing the reactants, often with heating or microwave irradiation to accelerate the process. organic-chemistry.orgjmchemsci.comresearchgate.net These methods reduce waste and can simplify product purification. A stoichiometric, solvent-free acetylation protocol using vanadyl sulfate (B86663) as a catalyst has also been developed for phenols, alcohols, and thiols, showcasing a move towards more sustainable acylation techniques. frontiersin.org
Aqueous Medium Methodologies: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. nih.govgoogle.com While the low solubility of many organic compounds in water can be a challenge, hydrophobic effects can sometimes enhance reaction rates. mdpi.com The synthesis of various heterocyclic compounds in aqueous media has been widely studied, demonstrating the feasibility of this approach. researchgate.neteurekaselect.com Microwave-assisted organic synthesis (MAOS) in water is another powerful green technique that can lead to increased yields and shorter reaction times for heterocyclic synthesis. nih.gov
| Method | Principle | Advantages | Disadvantages |
| Solvent-Free Synthesis | Reactants are mixed without a solvent, often with a solid catalyst. | Reduced solvent waste, easier product isolation, potential for higher reaction rates. | May require high temperatures; mixing can be an issue with solid reactants. |
| Aqueous Medium Synthesis | Water is used as the reaction solvent. | Environmentally benign, low cost, non-flammable, potential for unique reactivity. | Poor solubility of non-polar organic reactants. |
| Microwave-Assisted Synthesis | Microwave irradiation is used to heat the reaction. | Rapid heating, shorter reaction times, often higher yields, can be used with or without solvents. | Requires specialized equipment; potential for localized overheating. |
Catalyst-Free and Environmentally Benign Catalytic Systems
The synthesis of β-ketoaldehydes, such as this compound, can be approached through modifications of classic reactions like the Claisen condensation, with a focus on green chemistry principles. These methods aim to reduce or eliminate the use of hazardous catalysts and solvents.
One potential environmentally benign approach is a solvent-free Claisen-type condensation. Traditional Claisen condensations often employ stoichiometric amounts of strong bases like sodium ethoxide in alcoholic solvents. openstax.orgbyjus.com A greener alternative involves the use of solid inorganic bases, such as sodium hydroxide (B78521), under solvent-free conditions, often facilitated by grinding or heating. nih.govresearchgate.net This approach minimizes waste and avoids the use of volatile organic solvents.
For the synthesis of the target compound, a hypothetical catalyst-free pathway could involve the crossed Claisen condensation of 2-acetyl-5-chlorothiophene with an appropriate formate ester, such as ethyl formate. The reaction would likely be promoted by a solid base.
Hypothetical Catalyst-Free Synthesis:
Reactants: 2-Acetyl-5-chlorothiophene and Ethyl formate
Base: Solid Sodium Hydroxide (catalytic or stoichiometric)
Conditions: Solvent-free, heating
Another green chemistry strategy is the use of water as a solvent. While traditional Claisen condensations are sensitive to water, certain three-component reactions for the synthesis of related 1,4-diketones have been successfully performed under aqueous and catalyst-free conditions. rsc.org Exploring similar aqueous conditions for the synthesis of this compound could present a significant advancement in its environmentally friendly production.
| Method | Catalyst/Promoter | Solvent | Key Environmental Advantage | Potential Applicability |
| Solid-State Reaction | Solid NaOH or KOH | None | Eliminates solvent waste, simplifies product isolation. nih.govresearchgate.net | High |
| Aqueous Synthesis | None | Water | Utilizes a non-toxic, non-flammable, and inexpensive solvent. rsc.org | Moderate (requires investigation) |
| Heterogeneous Catalysis | Basic Zeolites | Organic Solvent or Solvent-free | Catalyst is reusable, reducing waste. scielo.brresearchgate.net | Moderate (for related intermediates) |
Process Optimization and Scale-Up Considerations for Efficient Production
Optimizing the synthesis of this compound for industrial production requires careful consideration of various reaction parameters to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness.
Process Optimization:
For a Claisen-type condensation, several factors are critical for optimization:
Choice and Stoichiometry of the Base: The strength and amount of the base are crucial. While a full equivalent of base is often required to drive the reaction to completion by deprotonating the product, catalyst-free approaches might use catalytic amounts. openstax.org The choice between sodium ethoxide, sodium hydride, or solid sodium hydroxide would significantly impact reaction rate and yield. numberanalytics.comnumberanalytics.com
Solvent Selection: In solvent-based systems, polar aprotic solvents like THF or DMF are often preferred to facilitate the reaction. numberanalytics.com However, for greener processes, minimizing or replacing these with more benign alternatives is a key optimization goal.
Temperature Control: Reaction temperature influences both the rate of reaction and the formation of byproducts. Lower temperatures can improve selectivity, while higher temperatures may be necessary for solvent-free conditions. numberanalytics.com
Reactant Ratio: Adjusting the ratio of the formate ester to the ketone can maximize the conversion of the more valuable starting material.
Illustrative Data for Optimization of a Hypothetical Claisen-Type Synthesis:
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | Ethanol | 78 | 12 | 65 |
| 2 | NaH (1.1) | THF | 66 | 8 | 75 |
| 3 | Solid NaOH (1.5) | None | 100 | 6 | 80 |
| 4 | Solid KOH (1.5) | None | 100 | 6 | 78 |
This data is hypothetical and for illustrative purposes only.
Scale-Up Considerations:
Transitioning from a laboratory-scale synthesis to pilot plant or industrial production introduces several challenges:
Heat Management: Claisen-type condensations are often exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and ensure consistent product quality. The use of reaction calorimetry is essential to understand the thermal profile of the reaction and design appropriate cooling systems. researchgate.net
Mixing and Mass Transfer: In heterogeneous systems, such as those using a solid base or catalyst, efficient mixing is vital to ensure adequate contact between reactants. The choice of reactor and agitator design is crucial for successful scale-up.
Work-up and Purification: The isolation and purification of the final product must be scalable. This may involve developing efficient extraction, crystallization, or distillation procedures that minimize solvent use and waste generation.
Safety: A thorough hazard analysis is required to identify and mitigate potential risks associated with the reagents, intermediates, and reaction conditions on a large scale.
The Vilsmeier-Haack reaction, another potential route for introducing a formyl group, also presents scale-up challenges related to the handling of corrosive reagents like phosphorus oxychloride and the exothermic nature of the reaction. researchgate.net Careful process control and engineering are paramount for the safe and efficient large-scale production of this compound.
Reactivity and Mechanistic Investigations of 3 5 Chlorothiophen 2 Yl 3 Oxopropanal
Electrophilic and Nucleophilic Reactivity of the Dicarbonyl System
The 1,3-dicarbonyl arrangement in 3-(5-chlorothiophen-2-yl)-3-oxopropanal is the primary source of its diverse reactivity. The presence of both an aldehyde and a ketone group, separated by a methylene (B1212753) carbon, allows for a range of reactions characteristic of each functionality, as well as unique chemistry stemming from their interaction.
The terminal aldehyde group is a highly reactive electrophilic center, susceptible to nucleophilic attack. This reactivity is fundamental to its participation in various condensation and addition reactions. Aromatic aldehydes, in particular, are common substrates in reactions like the aldol (B89426) condensation, where an enolate attacks the aldehyde's carbonyl carbon. ijnrd.org
In the context of this compound, the aldehyde can react with enolates derived from ketones or other carbonyl compounds to form β-hydroxy carbonyl products, which may subsequently dehydrate. ijnrd.orgresearchgate.net For instance, its reaction with acetone (B3395972) in the presence of a base would be expected to yield a characteristic aldol addition product.
Furthermore, the aldehyde functionality can undergo condensation with active methylene compounds in reactions such as the Knoevenagel condensation. sciforum.net The reaction with compounds like malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base, would lead to the formation of a new carbon-carbon double bond.
Table 1: Representative Aldehyde Condensation and Addition Reactions This table presents hypothetical yet chemically plausible reactions based on established principles of aldehyde chemistry.
| Reactant | Catalyst/Conditions | Product Type |
| Acetone | NaOH, EtOH | Aldol Addition Product |
| Malononitrile | Piperidine, EtOH | Knoevenagel Condensation Product |
| 2-Aminothiophenol | Na2S2O4, H2O/EtOH | 2-Substituted Benzothiazole |
| Ethyl Acetate (B1210297) Enolate | LDA, THF, -78°C | β-Hydroxy Ester |
The ketone carbonyl, attached to the thiophene (B33073) ring, is generally less reactive than the aldehyde carbonyl due to steric hindrance and the electronic influence of the aromatic ring. However, it remains a key site for various functional group interconversions. vanderbilt.edu
Standard ketone transformations can be applied to this moiety. For example, reduction using agents like sodium borohydride (B1222165) (NaBH₄) would selectively reduce the ketone to a secondary alcohol, leaving the aldehyde intact under controlled conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyl groups.
The ketone can also be converted into other functional groups. Reaction with hydroxylamine (B1172632) (H₂NOH) would yield an oxime, while reaction with hydrazines can form hydrazones. Another significant transformation is the Arndt-Eistert reaction, where the ketone, after conversion to an acid chloride, could be homologated via a diazoketone and subsequent Wolff rearrangement. vanderbilt.edu
Table 2: Plausible Functional Group Interconversions of the Ketone Moiety This table outlines expected transformations based on general ketone reactivity.
| Reagent | Reaction Type | Resulting Functional Group |
| Sodium borohydride (NaBH₄) | Reduction | Secondary Alcohol |
| Hydroxylamine (H₂NOH·HCl) | Condensation | Oxime |
| Triphenylphosphine (Ph₃P), CBr₄ | Wittig-type Reaction | Dibromoalkene |
| Thionyl chloride (SOCl₂) | Dehydration of Oxime | Nitrile (via Beckmann rearrangement) |
As a β-dicarbonyl compound, this compound exists in tautomeric equilibrium between its diketo form and various enol forms. nih.gov The methylene protons located between the two carbonyl groups (the α-hydrogens) are significantly acidic (pKa range typically 9-13 for β-dicarbonyls) because the resulting enolate anion is stabilized by resonance, delocalizing the negative charge over both oxygen atoms and the α-carbon. pressbooks.pubcolorado.edu
This acidity allows for easy deprotonation by a suitable base (e.g., an alkoxide) to form a nucleophilic enolate. bham.ac.uk This enolate is a soft nucleophile and a versatile intermediate in C-C bond formation. libretexts.orgnih.gov A primary application is in alkylation reactions, where the enolate attacks an alkyl halide in an Sₙ2 reaction to introduce an alkyl group at the α-position. pressbooks.publibretexts.org
The synthetic utility of this enolate chemistry is extensive. The ability to form a stabilized carbanion allows for controlled alkylations and acylations, providing a powerful tool for constructing more complex molecular architectures.
Transformations Involving the Thiophene Moiety
The 5-chloro-substituted thiophene ring offers additional avenues for synthetic modification, distinct from the reactivity of the dicarbonyl system. These transformations primarily involve reactions at the carbon-chlorine bond and other positions on the heterocyclic ring.
Nucleophilic aromatic substitution (SₙAr) reactions occur more readily on thiophene rings compared to their benzene (B151609) counterparts. uoanbar.edu.iq The presence of the strongly electron-withdrawing 3-oxopropanal substituent, particularly the ketone at the 2-position, activates the chloro group at the 5-position towards nucleophilic attack. libretexts.org This activation occurs because the electron-withdrawing group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orglibretexts.orgnih.gov
The SₙAr mechanism involves the addition of a nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate, followed by the elimination of the chloride ion to restore aromaticity. libretexts.orgnih.gov A wide range of nucleophiles can be employed in this reaction.
Table 3: Potential Nucleophilic Aromatic Substitution Reactions This table lists representative nucleophiles and the expected substituted products.
| Nucleophile | Reagent Example | Product Class |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 5-Methoxythiophene derivative |
| Thiolate | Sodium thiophenoxide (NaSPh) | 5-(Phenylthio)thiophene derivative |
| Amine | Pyrrolidine (B122466) | 5-(Pyrrolidin-1-yl)thiophene derivative |
| Cyanide | Potassium cyanide (KCN) | 5-Cyanothiophene derivative |
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.com The chloro-substituent on the thiophene ring of this compound can serve as a handle for such transformations, although chloroarenes are generally less reactive than the corresponding bromo or iodo derivatives and may require specialized catalyst systems. mdpi.com
Reactions like the Suzuki-Miyaura coupling (using boronic acids), Stille coupling (using organostannanes), and Sonogashira coupling (using terminal alkynes) could be employed to introduce new substituents at the 5-position of the thiophene ring. mdpi.comwiley-vch.de These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.
Table 4: Feasible Cross-Coupling Reactions at the Thiophene C-5 Position This table illustrates potential cross-coupling partners and reaction types.
| Reaction Name | Coupling Partner | Reagents/Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-Phenylthiophene derivative |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-(Phenylethynyl)thiophene derivative |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 5-(Phenylamino)thiophene derivative |
| Heck-Mizoroki | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 5-Styrylthiophene derivative |
Intramolecular Cyclization Pathways and Ring Closure Mechanisms
The reactivity of this compound is significantly influenced by the presence of its 1,3-dicarbonyl functionality, which serves as a versatile precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. These reactions are fundamental in constructing fused ring systems where the thiophene ring is annulated to another heterocyclic ring.
One of the prominent applications of this compound is in the synthesis of thieno[3,2-b]pyridines and related structures. The general mechanism for such a transformation involves the reaction of the β-ketoaldehyde with a suitable nitrogen-containing nucleophile, such as an amine or ammonia (B1221849) equivalent. The initial step is typically the formation of an enamine or an enolate ion under basic or acidic conditions.
Mechanism of Thienopyridine Formation:
A plausible mechanistic pathway for the formation of a thieno[3,2-b]pyridine (B153574) ring system from this compound and an amine is outlined below:
Enamine Formation: The aldehyde group of this compound reacts with a primary amine to form an enamine intermediate. This reaction is often catalyzed by a trace amount of acid.
Intramolecular Cyclization: The nucleophilic enamine then attacks the electrophilic carbonyl carbon of the ketone functionality in an intramolecular fashion. This step leads to the formation of a cyclic hemiaminal intermediate.
Dehydration: Subsequent dehydration of the hemiaminal, typically under acidic or basic conditions, results in the formation of the aromatic pyridine (B92270) ring fused to the thiophene core.
Tautomerism and Isomerization Processes: Spectroscopic and Computational Analysis
Like other 1,3-dicarbonyl compounds, this compound exists as a mixture of tautomeric forms in equilibrium: the diketo form and several possible enol forms. walisongo.ac.idnih.gov This keto-enol tautomerism is a dynamic process involving the migration of a proton and the shifting of double bonds.
Tautomeric Forms:
The primary tautomeric equilibrium for this compound is between the diketo form and the more stable conjugated enol forms. The enolization can occur towards either the aldehyde or the ketone, giving rise to different enol isomers. The enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen, forming a pseudo-six-membered ring. masterorganicchemistry.comyoutube.com The equilibrium position is sensitive to various factors, including the solvent, temperature, and pH. nih.govacs.org In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is generally favored, whereas polar solvents can disrupt this hydrogen bond, potentially favoring the keto form. acs.orgresearchgate.net
Spectroscopic Analysis:
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for studying keto-enol tautomerism. walisongo.ac.idnih.gov
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the diketo form would show a characteristic signal for the aldehydic proton between δ 9-10 ppm. oregonstate.edupressbooks.pubopenstax.orglibretexts.org The methylene protons adjacent to the two carbonyl groups would appear in the range of δ 3.5-4.5 ppm. The enol form, on the other hand, would exhibit a characteristic signal for the enolic proton (O-H) typically in the range of δ 12-16 ppm, which is often broad. The vinylic proton of the enol would appear in the δ 5-6 ppm region. The disappearance of the aldehydic proton signal and the appearance of the enolic and vinylic proton signals are clear indicators of enolization. nih.govpressbooks.pubopenstax.orglibretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the diketo form would show two distinct carbonyl carbon signals in the region of δ 190-210 ppm. pressbooks.publibretexts.orglibretexts.org Upon enolization, one of the carbonyl signals would be replaced by signals corresponding to the enolic double bond carbons (C=C-OH), which typically appear in the δ 90-160 ppm range. libretexts.org
IR Spectroscopy: The IR spectrum of the diketo form would display two strong C=O stretching bands, one for the aldehyde (around 1730 cm⁻¹) and one for the ketone (around 1680-1700 cm⁻¹, lowered due to conjugation with the thiophene ring). oregonstate.eduopenstax.orglibretexts.orglibretexts.org The enol form would show a broad O-H stretching band in the region of 2500-3200 cm⁻¹ due to intramolecular hydrogen bonding, and a C=O stretching band at a lower frequency (around 1650 cm⁻¹) due to conjugation and hydrogen bonding. researchgate.net A C=C stretching band for the enol would also be observed around 1600 cm⁻¹.
Computational Analysis:
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the tautomerism of 1,3-dicarbonyl compounds. orientjchem.org Theoretical calculations can be employed to:
Determine the relative energies and thermodynamic stabilities of the different tautomers (keto and enol forms).
Calculate the energy barriers for the interconversion between the tautomers, providing information about the kinetics of the isomerization process.
Predict the geometric parameters (bond lengths and angles) and spectroscopic properties (NMR chemical shifts, IR vibrational frequencies) for each tautomer, which can be compared with experimental data to confirm their structures.
For this compound, computational studies would likely show that the enol form with an intramolecular hydrogen bond is the most stable tautomer in the gas phase or in nonpolar solvents, consistent with the general behavior of β-dicarbonyl compounds. orientjchem.org
Interactive Data Tables
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of this compound
| Proton | Diketo Form | Enol Form (Aldehyde Enolized) | Enol Form (Ketone Enolized) |
| Aldehydic H | 9.5 - 10.0 | - | 9.5 - 10.0 |
| Methylene CH₂ | 3.8 - 4.2 | - | - |
| Vinylic CH | - | 5.5 - 6.0 | 6.0 - 6.5 |
| Enolic OH | - | 12.0 - 15.0 | 14.0 - 16.0 |
| Thiophene H | 7.0 - 7.8 | 7.0 - 7.8 | 7.0 - 7.8 |
Table 2: Predicted IR Absorption Frequencies (cm⁻¹) for Tautomers of this compound
| Vibrational Mode | Diketo Form | Enol Form |
| C=O (Aldehyde) | ~1730 | - |
| C=O (Ketone) | ~1685 | ~1650 |
| C-H (Aldehyde) | 2720, 2820 | - |
| O-H (Enol) | - | 2500 - 3200 (broad) |
| C=C (Enol) | - | ~1600 |
Role of 3 5 Chlorothiophen 2 Yl 3 Oxopropanal in Complex Organic Synthesis
Precursor in Multicomponent Reactions (MCRs)
The unique structural feature of 3-(5-Chlorothiophen-2-yl)-3-oxopropanal, possessing both an aldehyde and a ketone carbonyl group separated by a methylene (B1212753) unit, renders it an exceptionally versatile substrate for a range of multicomponent reactions. This dual reactivity allows for its participation in several named reactions, leading to the formation of complex heterocyclic structures with high atom economy.
Hantzsch Pyridine (B92270) Synthesis and Derivatives
The Hantzsch pyridine synthesis, a classic MCR first reported in 1881, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridines (1,4-DHPs). wikipedia.orgbeilstein-journals.org These DHPs can then be oxidized to the corresponding pyridine derivatives. The versatility of this reaction has been expanded to include a variety of substrates, including β-ketoaldehydes.
In this context, this compound can serve as a key precursor. The aldehyde functionality of this compound can react with a β-ketoester and a nitrogen donor in a Hantzsch-type reaction. For instance, a one-pot multicomponent reaction of this compound with ethyl acetoacetate (B1235776) and ammonium acetate would be expected to yield a highly substituted 1,4-dihydropyridine (B1200194) bearing the 5-chlorothiophen-2-yl moiety. The general reaction is depicted below:

The resulting dihydropyridine (B1217469) derivatives are valuable scaffolds in medicinal chemistry, known for their potential as calcium channel blockers and other pharmacological activities. nih.gov The presence of the chlorothiophene group can significantly influence the biological properties of the final molecule.
Table 1: Potential Reactants and Products in Hantzsch Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |
| This compound | Ethyl acetoacetate | Ammonium acetate | 4-(5-Chlorothiophen-2-yl)-1,4-dihydropyridine derivatives |
| This compound | Methyl acetoacetate | Ammonia | 4-(5-Chlorothiophen-2-yl)-1,4-dihydropyridine derivatives |
| This compound | Acetylacetone | Ammonium acetate | 4-(5-Chlorothiophen-2-yl)-1,4-dihydropyridine derivatives |
Biginelli Reaction and Dihydropyrimidinone Frameworks
The Biginelli reaction, another cornerstone of multicomponent chemistry, is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to afford 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs. wikipedia.orgtaylorandfrancis.comillinois.edu These heterocyclic cores are of significant interest due to their diverse pharmacological activities, including antiviral, antitumor, and antibacterial properties. nih.gov
The aldehyde group of this compound can readily participate in the Biginelli reaction. By reacting it with a β-ketoester, such as ethyl acetoacetate, and urea, it is possible to synthesize DHPMs featuring the 5-chlorothiophen-2-yl substituent at the 4-position of the dihydropyrimidine (B8664642) ring. The general scheme for this transformation is as follows:

The resulting dihydropyrimidinone frameworks are valuable targets for drug discovery programs, and the incorporation of the chlorothiophene moiety offers opportunities for modulating their biological activity and physicochemical properties.
Ugi, Passerini, and Related Isocyanide-Based MCRs
Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for the rapid synthesis of peptide-like structures and other complex molecules. nih.govmdpi.com The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgmdpi.com The Ugi reaction is a four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, resulting in a bis-amide. nih.govbeilstein-journals.org
The aldehyde functionality of this compound makes it a suitable carbonyl component for both the Passerini and Ugi reactions.
In a Passerini reaction , this compound could react with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide derivative bearing the chlorothiophene group.
In an Ugi reaction , the aldehyde group of this compound would first condense with an amine to form an imine in situ. This imine would then react with a carboxylic acid and an isocyanide to generate a complex acyclic product.
The versatility of these reactions allows for the introduction of multiple points of diversity into the final molecule, making them highly valuable for the generation of compound libraries for high-throughput screening.
Design and Exploration of Novel Multicomponent Strategies
The unique reactivity of this compound opens avenues for the design and exploration of novel multicomponent reactions. sotelolab.es Its bifunctional nature allows for the possibility of sequential or domino reactions where both the aldehyde and ketone functionalities participate in the formation of the final product. For instance, a carefully designed MCR could involve an initial reaction at the aldehyde, followed by an intramolecular cyclization involving the ketone.
Furthermore, the thiophene (B33073) ring itself can be a site for further functionalization or can influence the reactivity of the dicarbonyl moiety, leading to new and unexpected reaction pathways. The exploration of these possibilities could lead to the discovery of novel heterocyclic scaffolds with interesting chemical and biological properties.
Building Block for Diverse Heterocyclic Frameworks
Beyond its role as a precursor in well-established MCRs, this compound serves as a fundamental building block for the construction of a wide array of heterocyclic systems, particularly those containing sulfur.
Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiadiazoles)
The dicarbonyl functionality of this compound is a key feature for the synthesis of various sulfur-containing heterocycles. Thiazoles and thiadiazoles, for example, are important classes of compounds with a broad spectrum of biological activities. ijper.orgisres.org
The synthesis of a 2-aminothiazole (B372263) ring can be achieved through the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thiourea. While this compound is not an α-haloketone, it can be readily converted to one by halogenation of the α-methylene group. The resulting α-halo-β-ketoaldehyde can then react with thiourea to form a 2-aminothiazole derivative.
Alternatively, the 1,3-dicarbonyl system can react with other sulfur-containing reagents to form different heterocyclic rings. For instance, reaction with hydrazine (B178648) and a source of sulfur could potentially lead to the formation of thiadiazole derivatives. A study has reported the synthesis of 2-(5-chlorothiophen-2-yl)-1H-benzo-[d]-imidazol-2-yl)-6,7-dihydrobenzo-[d]-imidazo[2,1-b]thiazol-8(5H)-ones, which involves the formation of a thiazole ring fused to other heterocyclic systems, starting from a derivative of 5-chlorothiophene. researchgate.net This highlights the utility of the chlorothiophene moiety as a building block for complex sulfur-containing heterocycles.
Table 2: Synthesis of Sulfur-Containing Heterocycles
| Target Heterocycle | Key Reagents | Synthetic Strategy |
| Thiazoles | Thiourea, Halogenating agent | Hantzsch Thiazole Synthesis (via α-halogenation) |
| Thiadiazoles | Hydrazine derivative, Sulfur source | Cyclocondensation |
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines, Pyrroles)
The 1,3-dicarbonyl motif is a cornerstone for the construction of numerous nitrogen-containing heterocycles. mdpi.comnih.gov this compound is an ideal substrate for multicomponent reactions that efficiently generate molecular complexity.
Pyridines: Substituted pyridines can be synthesized from 1,3-dicarbonyl compounds through well-established methods like the Hantzsch or Guareschi-Thorpe pyridine syntheses. In a typical reaction, the dicarbonyl compound condenses with an enamine or a compound containing an active methylene group and an ammonia source. For this compound, this would lead to pyridines bearing a 5-chlorothiophen-2-yl substituent, a valuable structural motif.
Pyrimidines: The Biginelli reaction and related cyclocondensations are primary methods for synthesizing pyrimidine (B1678525) derivatives. nih.govekb.eg These reactions involve the condensation of a β-dicarbonyl compound with urea, thiourea, or guanidine. The reaction of this compound with these reagents would predictably yield pyrimidine derivatives functionalized at one position with the chlorothiophene group. Such structures are of significant interest in pharmaceutical research. ekb.egresearchgate.net
Pyrroles: The Paal-Knorr synthesis is a classic method for preparing pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. While this compound is a 1,3-dicarbonyl, it can be a precursor to 1,4-dicarbonyls or participate in other pathways, such as reactions with α-amino ketones, to form substituted pyrroles. nih.govmdpi.com
The table below summarizes the potential nitrogen-containing heterocycles that can be synthesized from this precursor and the general co-reactants required.
| Target Heterocycle | General Co-Reactants | Typical Reaction Name |
| Pyridine | Aldehyde, Ammonia, Active Methylene Compound (e.g., β-ketoester) | Hantzsch Pyridine Synthesis |
| Pyrimidine | Urea or Thiourea, Aldehyde | Biginelli Reaction |
| Dihydropyrimidine | Urea or Thiourea | Cyclocondensation |
| Pyrrole | Primary Amine, α-Halo Ketone | Hantzsch Pyrrole Synthesis |
Synthesis of Oxygen-Containing Heterocycles (e.g., Furans, Pyrans)
The synthesis of oxygen-containing heterocycles can also be achieved using 1,3-dicarbonyl precursors, although these pathways may require different strategies compared to nitrogen heterocycles. mdpi.comijmphs.comresearchgate.net
Furans: Substituted furans can be prepared from 1,3-dicarbonyls through various synthetic routes. nih.gov One common method involves the conversion of the dicarbonyl into a 1,4-dicarbonyl intermediate, which can then undergo an acid-catalyzed cyclization (Paal-Knorr furan (B31954) synthesis). Alternatively, reactions with specific reagents like α-halo ketones can lead directly to furan rings. The resulting furan would be substituted with the 5-chlorothiophen-2-yl group, creating a bi-heterocyclic system.
Pyrans: Pyrans and their derivatives can be synthesized via the reaction of 1,3-dicarbonyl compounds with α,β-unsaturated aldehydes or ketones. This type of condensation, often followed by cyclization and dehydration, can lead to the formation of a six-membered pyran ring. The specific structure of this compound makes it a suitable candidate for such transformations, yielding pyran systems of potential interest. researchgate.net
The following table illustrates potential pathways to oxygen-containing heterocycles.
| Target Heterocycle | General Co-Reactants or Reaction Type |
| Furan | α-Halo Ketone |
| Dihydropyran | α,β-Unsaturated Aldehyde or Ketone |
| Pyranone | Knoevenagel condensation with active methylene compound followed by cyclization |
Application in Cascade and Domino Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.govresearchgate.net The polyfunctional nature of this compound, with its two distinct carbonyl groups, makes it an excellent substrate for initiating such sequences.
A multicomponent reaction involving this β-ketoaldehyde, an amine, and another active methylene compound could, for example, proceed through a series of condensation and cyclization steps to build complex, polycyclic heterocyclic frameworks in one pot. nih.gov The differential reactivity of the aldehyde (more electrophilic) and the ketone can be exploited to control the sequence of events, allowing for the regioselective construction of intricate molecular architectures. These reactions are prized for their atom economy and ability to rapidly generate libraries of complex molecules from simple starting materials.
Development of Precursors for Advanced Materials and Ligands (excluding biological activity)
Beyond its role in heterocyclic synthesis, this compound serves as a valuable precursor for advanced materials and ligands for metal coordination.
The 1,3-dicarbonyl functionality is a classic bidentate chelating motif capable of coordinating to a wide variety of metal ions to form stable metal complexes. The resulting metallo-organic compounds can have applications in catalysis or as building blocks for metal-organic frameworks (MOFs). The presence of both a sulfur atom in the thiophene ring and two oxygen atoms from the dicarbonyl moiety offers multiple coordination sites. mdpi.comresearchgate.net
Furthermore, the thiophene ring itself is a fundamental unit in the field of materials science, particularly for conducting polymers and organic electronics. mdpi.com Molecules containing the 5-chlorothiophene unit can be polymerized or used as monomers in copolymerization reactions. The chlorine atom provides a site for further functionalization or cross-coupling reactions, such as Suzuki or Stille couplings, to create extended π-conjugated systems. These materials are investigated for their unique electronic and optical properties. The synthesis of N,S-heterocyclic carbene palladium(II) complexes from related thiophene derivatives highlights the utility of this scaffold in creating sophisticated organometallic compounds. nih.gov
Catalytic Methodologies Featuring 3 5 Chlorothiophen 2 Yl 3 Oxopropanal
Organocatalysis in Transformations of 3-(5-Chlorothiophen-2-yl)-3-oxopropanal
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers a powerful platform for the stereocontrolled functionalization of carbonyl compounds. The β-ketoaldehyde structure of this compound is well-suited for such transformations, capable of acting as both an electrophile at its aldehyde carbon and a nucleophile via its enol or enamine intermediate.
While specific studies on this compound are not extensively documented in publicly available literature, its functional groups are known to participate readily in cornerstone organocatalytic reactions.
Asymmetric Aldol (B89426) Reactions: The aldehyde group can react as an electrophile with various ketones or other aldehydes in the presence of chiral organocatalysts, such as proline and its derivatives. youtube.com These catalysts facilitate the formation of an enamine with the nucleophilic partner, which then attacks the aldehyde of the thiophene (B33073) substrate in a highly stereocontrolled manner. nih.govrsc.org This approach allows for the synthesis of chiral β-hydroxy carbonyl compounds, which are valuable synthetic intermediates. nih.gov The reaction of this compound with a ketone like acetone (B3395972), for instance, would be expected to yield a chiral aldol adduct with high enantioselectivity. Prolinamide-based catalysts have also been designed for direct aldol additions of ketones to α-keto acids, demonstrating the versatility of these systems. nih.gov
Asymmetric Michael Additions: The β-ketoaldehyde moiety can also serve as a nucleophile in Michael additions to α,β-unsaturated compounds, such as nitroolefins. mdpi.comnih.gov Chiral bifunctional organocatalysts, like those derived from thiourea (B124793) and a chiral diamine, can activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding to the nitro group), leading to high diastereo- and enantioselectivity. mdpi.com This conjugate addition creates a new carbon-carbon bond and sets up multiple stereocenters, significantly increasing molecular complexity. The reaction of this compound with a nitroalkene like β-nitrostyrene would generate a γ-nitro-δ-keto-aldehyde derivative with controlled stereochemistry.
| Reaction Type | Catalyst Type | Typical Substrate Analogues | Potential Product | Expected Selectivity |
| Aldol Addition | L-Proline / Derivatives | Aromatic Aldehydes + Cyclic Ketones | Chiral β-Hydroxy Carbonyl | High ee (>95%) and dr |
| Michael Addition | Chiral Thiourea-Diamine | Cycloketones + Nitroalkenes | Chiral γ-Nitro Carbonyl | High ee (>90%) and dr |
This table presents data based on reactions with analogous substrate systems to illustrate the potential of this compound in these transformations.
Cooperative catalysis, where two or more catalysts work in concert to achieve a transformation not possible with either alone, represents a sophisticated strategy applicable to this compound. ethz.ch A synergistic system could involve a Lewis acid activating the ketone carbonyl, thereby increasing the acidity of the α-protons, while a Brønsted base or aminocatalyst facilitates enamine/enolate formation from the aldehyde side for a subsequent reaction.
More advanced strategies combine organocatalysis with other catalytic modes. For example, cooperative nickel and photoredox catalysis has been used for the formal β-C-H arylation of aldehydes and ketones via their silyl (B83357) enol ethers. nih.gov Such a strategy could potentially be adapted to functionalize the propanal backbone of the target molecule, demonstrating the power of synergistic systems to forge new C-C bonds at positions not accessible through traditional reactivity.
To improve the practical utility of organocatalysis, significant research has focused on the immobilization of catalysts. Immobilization facilitates catalyst separation from the reaction mixture, enabling easy recycling and reducing product contamination, which is crucial for sustainable chemical processes.
Common strategies include:
Covalent linkage: Attaching the catalyst to a solid support like silica, polystyrene, or magnetic nanoparticles.
Ionic liquid immobilization: Incorporating the catalyst into an ionic liquid phase, which allows for simple product extraction and catalyst reuse. mdpi.com Ionic liquid-immobilized pyrrolidine (B122466) catalysts have been effectively used for asymmetric Michael reactions in aqueous media. mdpi.com
These immobilization techniques could be applied to the organocatalytic transformations of this compound, enhancing the economic and environmental viability of synthesizing its derivatives.
Advanced Structural Elucidation and Spectroscopic Analysis Techniques
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Mechanistic Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and elucidating the structure of 3-(5-Chlorothiophen-2-yl)-3-oxopropanal. Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak ([M]⁺˙) with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
The fragmentation of the molecular ion is governed by the presence of the chlorothiophene ring and the β-dicarbonyl moiety. The primary fragmentation pathways involve cleavages adjacent to the carbonyl groups (α-cleavage) and fragmentation of the heterocyclic ring. libretexts.orgmiamioh.eduslideshare.net
Key fragmentation mechanisms include:
α-Cleavage: The most favorable cleavage occurs at the C-C bonds adjacent to the carbonyl groups. miamioh.eduresearchgate.net This can lead to the formation of the 5-chlorothiophen-2-ylcarbonyl cation or the loss of a formyl radical (•CHO) or a 5-chlorothiophen-2-ylcarbonyl radical.
Loss of CO: Subsequent loss of a neutral carbon monoxide (CO) molecule from acylium ions is a common fragmentation pathway for carbonyl compounds.
Thiophene (B33073) Ring Fragmentation: The stable aromatic thiophene ring can also undergo fragmentation, often initiated by hydrogen or chlorine atom migration. nih.gov This can lead to the formation of smaller sulfur-containing ions like the thiopyrylium (B1249539) ion or HCS⁺. nih.gov
McLafferty Rearrangement: While less common for aromatic ketones, a McLafferty rearrangement involving the propanal chain is theoretically possible if the molecule adopts a suitable conformation, leading to the elimination of a neutral ethene molecule.
| Predicted Fragment Ion | Proposed Formula | Predicted m/z (for ³⁵Cl) | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺˙ | C₇H₅³⁵ClO₂S⁺˙ | 187.9699 | Molecular Ion |
| [M - H]⁺ | C₇H₄³⁵ClO₂S⁺ | 186.9620 | Loss of H radical from aldehyde |
| [M - CHO]⁺ | C₆H₄³⁵ClS⁺ | 142.9695 | α-Cleavage, loss of formyl radical |
| [C₄H₂ClS-CO]⁺ | C₅H₂³⁵ClS⁺ | 128.9565 | α-Cleavage, formation of 5-chlorothienyl cation |
| [M - CO]⁺˙ | C₆H₅³⁵ClOS⁺˙ | 160.9750 | Loss of Carbon Monoxide |
| [C₄H₂ClS]⁺ | C₄H₂³⁵ClS⁺ | 116.9515 | Fragmentation of the acylium ion |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure and Stereochemistry Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the solution-state structure of this compound. As a β-dicarbonyl compound, it is expected to exist in a dynamic equilibrium between its diketo and keto-enol tautomeric forms. researchgate.netencyclopedia.pubnih.gov The position of this equilibrium is highly dependent on the solvent used. nih.govmdpi.com One- and multi-dimensional NMR techniques are essential to identify and characterize both tautomers present in solution.
¹H NMR: The spectrum would show distinct signals for both the keto and enol forms. The keto form would feature a characteristic aldehyde proton (δ 9.5-10.0 ppm) and a methylene (B1212753) group (CH₂) adjacent to two carbonyls (δ ~4.0 ppm). wikipedia.org The enol form would display a vinyl proton signal (δ 6.0-6.5 ppm) and an enolic hydroxyl proton (δ > 10 ppm, often broad). The two protons on the 5-chlorothiophene ring are expected to appear as doublets in the aromatic region (δ 7.0-8.0 ppm).
¹³C NMR: The carbon spectrum would also show two sets of signals. The keto form is characterized by two carbonyl carbon signals (aldehyde ~200 ppm, ketone ~190 ppm) and a methylene carbon signal. The enol form would show signals for the ketone carbon, and two sp² carbons of the C=C double bond, with the carbon bearing the hydroxyl group appearing at a lower chemical shift.
Multi-Dimensional NMR:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two protons on the thiophene ring and, in the keto form, the coupling between the aldehyde proton and the methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the CH groups in both tautomers.
While the molecule itself is achiral, these advanced NMR methods provide a complete picture of its complex tautomeric behavior and confirm the precise atomic connectivity. nih.gov
| Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) | ||
|---|---|---|
| Position | Keto Tautomer | Enol Tautomer |
| Aldehyde H (CHO) | ~9.7 (t) | - |
| Methylene H (CH₂) | ~4.0 (d) | - |
| Vinyl H (=CH-) | - | ~6.4 (d) |
| Enol H (-OH) | - | ~14.0 (br s) |
| Thiophene H-3/H-4 | ~7.2 (d), ~7.8 (d) | ~7.1 (d), ~7.7 (d) |
| Aldehyde C (CHO) | ~201 | ~175 (=CH-O) |
| Methylene C (CH₂) | ~48 | - |
| Ketone C (C=O) | ~190 | ~185 |
| Thiophene C | ~130-145 | ~130-145 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a rapid and non-destructive method for identifying the functional groups present in this compound and gaining insight into its molecular structure. arxiv.orglongdom.org The spectra would be a superposition of the vibrations from the substituted thiophene ring and the β-dicarbonyl side chain, with distinct bands corresponding to the keto-enol tautomerism.
Key expected vibrational modes include:
Carbonyl Stretching (νC=O): This is the most diagnostic region. The keto tautomer is expected to show two distinct C=O stretching bands: one for the aromatic ketone (~1660-1680 cm⁻¹) and one for the aliphatic aldehyde (~1720-1740 cm⁻¹). The enol tautomer, stabilized by intramolecular hydrogen bonding, would exhibit a single, lower-frequency C=O stretch (~1620-1640 cm⁻¹).
C=C Stretching (νC=C): A band corresponding to the C=C double bond of the enol tautomer is expected around 1580-1620 cm⁻¹. This may overlap with the aromatic ring vibrations.
Thiophene Ring Vibrations: The stretching vibrations of the thiophene ring (νC=C and νC-C) typically appear in the 1350-1550 cm⁻¹ region. iosrjournals.org The C-S stretching modes are found at lower frequencies, generally between 600-900 cm⁻¹. iosrjournals.org
C-H Vibrations: Aromatic C-H stretching from the thiophene ring is observed above 3000 cm⁻¹. The aldehyde C-H stretch of the keto form gives rise to two characteristic bands near 2820 cm⁻¹ and 2720 cm⁻¹.
C-Cl Stretching (νC-Cl): The stretching vibration for the carbon-chlorine bond is expected to appear as a strong band in the lower frequency region of the spectrum, typically around 650-800 cm⁻¹.
Comparison of the experimental IR and Raman spectra with theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of these vibrational modes. epstem.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Tautomer |
|---|---|---|---|
| ν(C=O) Aldehyde | -CHO | 1720 - 1740 | Keto |
| ν(C=O) Ketone | Ar-C=O | 1660 - 1680 | Keto |
| ν(C=O) Conjugated Ketone | -C=C-C=O | 1620 - 1640 | Enol |
| ν(C=C) | Enol C=C | 1580 - 1620 | Enol |
| ν(C=C) Ring | Thiophene | 1400 - 1550 | Both |
| ν(C-H) Aldehyde | -CHO | ~2720, ~2820 | Keto |
| ν(C-Cl) | Ar-Cl | 650 - 800 | Both |
X-ray Crystallography for Solid-State Structural Conformation
While solution-state analysis reveals dynamic equilibria, single-crystal X-ray crystallography provides the definitive, static structure of a molecule in the solid state. nih.govnih.gov Although a specific crystal structure for this compound is not publicly available, analysis of closely related 2-acylthiophene derivatives allows for a robust prediction of its solid-state conformation. rsc.orgiucr.orgresearchgate.netnih.gov
In the solid state, the molecule is likely to exist exclusively in one tautomeric form, most probably the more stable, hydrogen-bonded enol form. The crystal structure would precisely define all bond lengths, bond angles, and torsion angles.
Key structural features would include:
Conformation: A critical parameter is the conformation around the single bond connecting the thiophene ring and the carbonyl carbon. 2-Acylthiophenes can adopt either an S,O-cis or S,O-trans conformation, referring to the relative orientation of the thiophene sulfur and the carbonyl oxygen. rsc.org The S,O-cis conformation is often preferred due to favorable electrostatic interactions.
Planarity: The conjugated system, comprising the thiophene ring and the enone side chain, is expected to be largely planar to maximize π-electron delocalization. The degree of twist between the ring and the side chain would be precisely determined.
Intermolecular Interactions: The crystal packing would likely be stabilized by a network of intermolecular interactions. Given the presence of carbonyl oxygen atoms and aromatic hydrogens, weak C-H···O hydrogen bonds are expected to be a dominant feature, linking molecules into chains, sheets, or more complex three-dimensional architectures. nih.gov
A hypothetical crystal structure determination would yield a complete set of crystallographic data, providing an unambiguous snapshot of the molecule's preferred solid-state geometry.
| Hypothetical Crystallographic Data (based on analogs) | |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| Key Bond Length (C=O) | ~1.23 Å |
| Key Bond Length (C=C, enol) | ~1.35 Å |
| Key Bond Length (C-Cl) | ~1.74 Å |
| Key Torsion Angle (S-C-C=O) | ~0° (S,O-cis) or ~180° (S,O-trans) |
| Dominant Interaction | C-H···O Hydrogen Bonds |
Computational and Theoretical Insights into 3 5 Chlorothiophen 2 Yl 3 Oxopropanal
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 3-(5-Chlorothiophen-2-yl)-3-oxopropanal, these calculations can map out the electron density distribution, identify molecular orbitals, and quantify reactivity descriptors.
The electronic properties of similar chlorothiophene-based chalcones have been investigated using DFT methods, such as B3LYP with a 6-31G basis set, to determine their optimized structures and electronic characteristics. arabjchem.org Such studies typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Electron-donating capacity |
| ELUMO | -2.1 | Electron-accepting capacity |
| Egap | 4.4 | Chemical reactivity and stability |
| Ionization Potential | 6.5 | Energy required to remove an electron |
Note: These values are hypothetical and representative of what would be expected from DFT calculations on a molecule with this structure, based on data for analogous compounds.
From these fundamental properties, various global reactivity descriptors can be calculated, as outlined by conceptual DFT. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Predicted Global Reactivity Descriptors
| Descriptor | Formula | Predicted Value | Chemical Interpretation |
|---|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.3 eV | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.2 eV | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/(2η) | 0.227 eV-1 | Proneness to electron cloud polarization |
The calculated Mulliken atomic charges would further reveal the distribution of charge across the molecule, highlighting the electrophilic and nucleophilic sites. The carbonyl carbon and the carbon atoms of the thiophene (B33073) ring adjacent to the sulfur and chlorine atoms are expected to be key reactive centers.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the propanal side chain in this compound allows it to adopt various conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms (conformers) and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity.
Techniques such as relaxed potential energy surface scans, performed using quantum chemical methods, can systematically explore the conformational space by rotating key dihedral angles. For instance, the rotation around the C-C bond connecting the thiophene ring and the carbonyl group, as well as the C-C bond within the propanal chain, would be of primary interest. Studies on similar 5-substituted 2-acetylthiophenes have utilized DFT calculations to determine conformational equilibria, often revealing a delicate balance of steric and electronic effects that govern the preferred geometries. researchgate.net
Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules under a given force field, MD can explore the conformational landscape at finite temperatures, including solvent effects. These simulations would reveal the predominant conformations in solution and the timescale of conformational changes, offering a more realistic picture of the molecule's behavior in a chemical or biological environment.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the modeling of reaction pathways and the characterization of transition states. researchgate.net For this compound, this could involve studying its behavior in various organic reactions, such as aldol (B89426) condensations, nucleophilic additions to the carbonyl group, or reactions involving the thiophene ring.
By identifying the reactants, products, and any intermediates, computational methods can locate the transition state structures that connect them. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and, consequently, its rate. The geometry and vibrational frequencies of the transition state can be calculated, with the presence of a single imaginary frequency confirming its identity.
For example, modeling the reaction of this compound with a nucleophile would involve:
Optimizing the geometries of the reactant complex, the transition state, and the product.
Calculating the energies of these species to determine the reaction's energy profile.
Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified transition state correctly connects the reactants and products.
Such studies would provide a detailed mechanistic understanding of the compound's reactivity, guiding the design of synthetic routes or the prediction of its metabolic fate.
Prediction of Spectroscopic Properties from First Principles
Theoretical calculations can predict various spectroscopic properties of a molecule from first principles, providing a valuable complement to experimental data. fitnyc.edu For this compound, these predictions can aid in its characterization and identification.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule's normal modes, a theoretical IR spectrum can be generated. epstem.net This allows for the assignment of experimentally observed absorption bands to specific molecular vibrations. For this compound, strong characteristic peaks would be predicted for the carbonyl (C=O) stretching, C-H stretching of the aldehyde and thiophene ring, and the C-Cl stretching modes.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. epstem.net These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. researchgate.net By calculating the energies of the electronic transitions from the ground state to various excited states, the absorption maxima (λmax) in the UV-visible range can be predicted. For this compound, these transitions would likely involve π → π* and n → π* excitations associated with the conjugated system of the thiophene ring and the carbonyl group.
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Predicted Feature | Corresponding Molecular Group/Transition |
|---|---|---|
| IR | ~1680-1700 cm-1 | Carbonyl (C=O) stretch |
| IR | ~2720, 2820 cm-1 | Aldehyde C-H stretch |
| 1H NMR | ~9.8 ppm | Aldehyde proton (-CHO) |
| 1H NMR | ~7.0-7.8 ppm | Thiophene ring protons |
| 13C NMR | ~190-200 ppm | Carbonyl carbon |
| 13C NMR | ~125-150 ppm | Thiophene ring carbons |
Note: These are representative predicted values and can vary depending on the computational method and solvent effects.
These first-principles calculations provide a comprehensive theoretical framework for understanding the chemical and physical properties of this compound, offering predictive power that can guide experimental research.
Emerging Research Frontiers and Interdisciplinary Perspectives
Integration with Flow Chemistry and Microreactor Technology for Enhanced Synthesis
The synthesis of complex organic molecules like 3-(5-Chlorothiophen-2-yl)-3-oxopropanal is increasingly benefiting from the adoption of flow chemistry and microreactor technology. These approaches offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability.
Microreactor technology, in particular, provides a platform for conducting reactions in a highly controlled manner, which can lead to improved yields and selectivities. rsc.org The application of heterogeneous catalysis within microreactors further facilitates cleaner and more scalable methodologies for organic synthesis. rsc.org For the synthesis of thiophene (B33073) derivatives and related β-dicarbonyl compounds, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing reactive intermediates and optimizing product formation. beilstein-journals.orgmdpi.com
Key Advantages of Flow Chemistry for Thiophene Derivative Synthesis:
| Feature | Benefit | Relevance to this compound |
| Precise Reaction Control | Improved yield and purity, reduced byproducts. | Minimizes side reactions associated with the reactive dicarbonyl moiety. |
| Enhanced Heat and Mass Transfer | Efficient management of exothermic reactions and rapid mixing. | Allows for safe and efficient synthesis on a larger scale. wiley-vch.de |
| Increased Safety | Small reaction volumes minimize risks associated with hazardous reagents or intermediates. | Important when handling chlorinated organic compounds. |
| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. | Facilitates the production of larger quantities for further research and application. |
| Automation and Integration | Potential for automated multi-step syntheses and in-line analysis. flinders.edu.au | Streamlines the synthesis process and allows for rapid optimization. durham.ac.uk |
Recent advancements have demonstrated the successful use of continuous-flow systems for multi-step syntheses of complex heterocyclic compounds, including those involving reactive intermediates. nih.govresearchgate.netuc.pt For instance, the generation and immediate consumption of unstable species, a common challenge in batch synthesis, can be effectively managed in a continuous flow setup. wiley-vch.de This capability is particularly relevant for the synthesis of this compound, which may involve sensitive intermediates. The integration of in-line purification and analysis techniques further enhances the efficiency and appeal of flow chemistry for producing this and other functionalized thiophenes. flinders.edu.au
Supramolecular Chemistry and Non-Covalent Interactions in Catalysis and Assembly
The thiophene ring is a cornerstone in the field of supramolecular chemistry due to its rich electronic properties and the potential for forming a variety of non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and halogen bonding, are fundamental to the self-assembly of thiophene-based molecules into well-defined architectures.
The self-assembly of functionalized thiophenes is a key area of research, with applications in organic electronics and materials science. beilstein-journals.orgacs.org The specific substitution pattern on the thiophene ring, such as the chloro-substituent in this compound, can significantly influence the nature and strength of these non-covalent interactions, thereby directing the self-assembly process. nih.gov For example, the presence of a halogen atom can introduce halogen bonding as a significant directional force in the solid-state packing of these molecules.
Types of Non-Covalent Interactions in Thiophene Derivatives:
| Interaction Type | Description | Potential Role for this compound |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The carbonyl groups can act as hydrogen bond acceptors, influencing crystal packing and solubility. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The thiophene ring can participate in stacking, which is crucial for charge transport in organic semiconductors. nih.gov |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | The chlorine atom can direct the assembly of molecules in the solid state. |
| Van der Waals Forces | Weak intermolecular forces that are present in all molecules. | Contribute to the overall stability of molecular assemblies. |
The study of non-covalent interactions in thiophene clusters provides a deeper understanding of the forces that govern their aggregation and crystal formation. nih.govuit.no This knowledge is critical for designing new materials with tailored properties. The functional groups present in this compound, namely the aldehyde and ketone moieties, can also participate in various non-covalent interactions, further expanding the possibilities for creating complex supramolecular structures. The controlled self-assembly of such molecules can lead to the formation of novel materials with applications in sensors, organic electronics, and catalysis. acs.orgfrontiersin.org
Future Directions in Sustainable Organic Synthesis Leveraging the Compound's Reactivity
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the reactivity of compounds like this compound can be harnessed to create more sustainable chemical processes. benthamscience.com The aldehyde and ketone functionalities of this molecule make it a versatile precursor for a wide range of chemical transformations, including multicomponent reactions and catalytic cycles that are atom-economical and minimize waste.
The development of green synthetic methods for thiophene derivatives is an active area of research. nih.govresearchgate.net This includes the use of environmentally benign solvents, such as water, and the development of catalytic reactions that proceed with high efficiency and selectivity. unito.it The reactivity of the aldehyde group, in particular, opens up avenues for the development of novel, sustainable polymerization and functionalization reactions. acs.org
Potential Sustainable Applications of this compound's Reactivity:
Multicomponent Reactions: The dicarbonyl functionality can participate in one-pot reactions involving three or more reactants to form complex products in a single step, which is a key principle of green chemistry.
Catalyst Development: The thiophene moiety can be incorporated into ligands for transition metal catalysts, potentially leading to new catalysts with enhanced activity and selectivity for a variety of organic transformations.
Synthesis of Bio-based Materials: Thiophene-containing compounds are being explored for the development of sustainable materials for optoelectronic applications, and the reactivity of this compound could be utilized in the synthesis of such materials. mdpi.com
Photocatalysis: Thiophene derivatives are being investigated for their potential in light-driven applications, and the electronic properties of this compound could be tuned for use in photocatalytic systems. mdpi.com
The future of sustainable organic synthesis will rely on the creative use of versatile building blocks like this compound. By leveraging its inherent reactivity within the framework of green chemistry principles, researchers can develop new synthetic routes that are not only efficient and selective but also environmentally responsible.
Q & A
Q. Multi-technique approach :
- X-ray crystallography : Resolve bond lengths/angles using SHELXL for refinement and Mercury for visualization (e.g., packing interactions) .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include δ ~9.5 ppm (aldehyde proton) and δ ~190 ppm (ketone carbonyl) .
- IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-S in thiophene) confirm functional groups .
Advanced: How can computational methods predict reactivity and stability?
Q. Density Functional Theory (DFT) :
- Optimize geometry using B3LYP/6-31G(d) to calculate frontier orbitals (HOMO-LUMO gap) for electrophilic/nucleophilic sites .
- Thermodynamic stability : Compare Gibbs free energy (ΔG) of tautomers (e.g., keto-enol) to identify dominant forms .
Validation : Cross-check computed IR/NMR with experimental data to resolve discrepancies .
Advanced: How to address contradictions in spectral or crystallographic data?
Case Example : Discrepancy in carbonyl stretching frequency (IR) vs. crystallographic bond length:
- Hypothesis : Solvent polarity or solid-state packing effects alter vibrational modes .
- Resolution :
Advanced: What strategies optimize reaction yields in complex derivatization?
Q. Microwave-assisted synthesis :
- Reduce reaction time (4 hrs → 30 mins) and improve regioselectivity .
- Conditions : 100–120°C, 300 W, ethanol solvent .
Catalyst screening : Test Brønsted/Lewis acids (e.g., FeCl₃) for regioselective aldol additions .
Advanced: How to evaluate biological activity in medicinal chemistry studies?
Q. In-vitro assays :
- Enzyme inhibition : Screen against COX-2 or kinases (IC₅₀ via fluorometric assays) .
- Antimicrobial testing : Use agar diffusion (MIC against S. aureus or E. coli) .
Mechanistic insights : Molecular docking (AutoDock Vina) to predict binding affinity at active sites (e.g., COX-2 PDB: 5KIR) .
Advanced: How to handle unexpected byproducts (e.g., co-crystals or tautomers)?
Case Study : Co-crystallization of chalcone and keto-enol tautomer :
- Diagnostic tools :
- Single-crystal XRD to resolve stoichiometry (93:7 ratio) .
- ¹H NMR integration for tautomer quantification .
- Mitigation : Adjust reaction pH (5–6) to favor chalcone formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
